molecular formula C20H21N5O3S B11084823 2-(4-methoxyphenyl)-N'-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide

2-(4-methoxyphenyl)-N'-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide

Cat. No.: B11084823
M. Wt: 411.5 g/mol
InChI Key: QXSMYXKJDMKQLL-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N’-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a sulfanylacetyl hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N’-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor such as an alkyne or azide.

    Attachment of the Methoxyphenyl Group:

    Formation of the Sulfanylacetyl Hydrazide Moiety: This involves the reaction of an appropriate acyl chloride with a hydrazide to form the desired hydrazide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest potential as an enzyme inhibitor or receptor modulator, which could be valuable in the treatment of various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N’-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and sulfanyl group could play crucial roles in binding to the target, while the methoxyphenyl group might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N’-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide: Lacks the methyl group on the triazole ring.

    2-(4-methoxyphenyl)-N’-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}acetohydrazide: Contains a thio group instead of a sulfanyl group.

Uniqueness

The presence of the 5-methyl group on the triazole ring and the sulfanyl group in 2-(4-methoxyphenyl)-N’-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide distinguishes it from similar compounds. These features may enhance its reactivity and binding affinity, making it a more potent candidate for various applications.

Properties

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N'-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]acetohydrazide

InChI

InChI=1S/C20H21N5O3S/c1-14-21-24-20(25(14)16-6-4-3-5-7-16)29-13-19(27)23-22-18(26)12-15-8-10-17(28-2)11-9-15/h3-11H,12-13H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

QXSMYXKJDMKQLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NNC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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